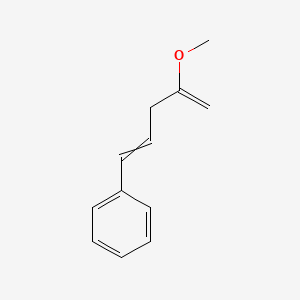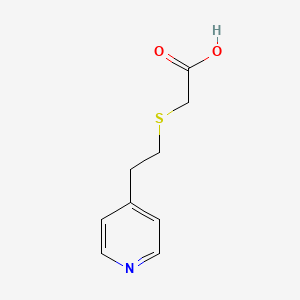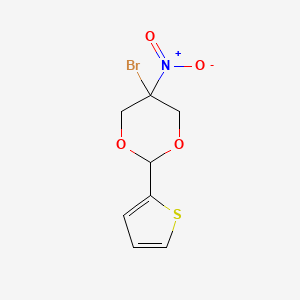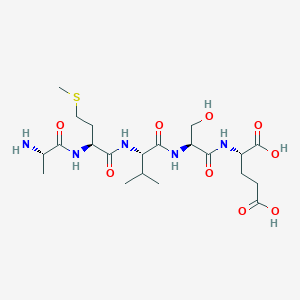![molecular formula C13H15NO4 B14244846 Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate CAS No. 183884-11-9](/img/structure/B14244846.png)
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is a chemical compound with a complex structure that includes an oxazolidinone ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate typically involves the reaction of ethyl bromoacetate with ®-phenylglycinol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with widespread use as a solvent.
Methyl oxazolidinone: A related compound with a similar ring structure but different substituents.
Phenylglycinol derivatives: Compounds with similar chiral centers and functional groups.
Uniqueness
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is unique due to its combination of an oxazolidinone ring and a phenyl group, which imparts specific chemical properties and potential biological activities. Its chiral center also makes it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
CAS-Nummer |
183884-11-9 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
ethyl 2-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H15NO4/c1-2-17-12(15)8-14-11(9-18-13(14)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
OASFAZKHYUMGRM-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)CN1[C@@H](COC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CN1C(COC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)

